1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Overview
Description
1-Iodo-5-isopropyl-2,4-dimethoxybenzene is a compound with the molecular formula C11H15IO2 . It has a molecular weight of 306.14 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15IO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 . The canonical SMILES representation is CC©C1=CC(=C(C=C1OC)OC)I .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.14 g/mol . It has a topological polar surface area of 18.5 Ų . The compound has a complexity of 173 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound is 306.01168 g/mol .Scientific Research Applications
Synthesis of Macrolides and Zearalenone
1-Iodo-5-isopropyl-2,4-dimethoxybenzene plays a role in the synthesis of macrolides. It serves as a precursor in the palladium-catalyzed carbonylation of aryl iodide, a process crucial for producing orsellinic acid moieties of macrolides. This method was applied to the synthesis of Zearalenone, indicating the chemical's importance in creating complex organic compounds (Takahashi, Nagashima, & Tsuji, 1980).
Synthesis of Resorcinol Derivatives
The compound is utilized in the synthesis of 5-substituted resorcinol derivatives through cross-coupling reactions. These derivatives are created from inexpensive reagents and involve transformations of 1,3-dimethoxybenzene and 1-chloro-3,5-dimethoxybenzene into various substituted forms. This synthesis is significant for creating specific organic compounds under mild conditions (Dol, Kamer, & Leeuwen, 1998).
Redox Shuttle for Lithium Batteries
A derivative of 1,4-dimethoxybenzene, 4-tertbutyl-1,2-dimethoxybenzene, has been explored as a redox shuttle for overcharge protection in lithium batteries. This demonstrates the potential of derivatives of this compound in enhancing the safety and efficiency of rechargeable batteries (Feng, Ai, Cao, & Yang, 2007).
Catholyte Materials for Non-aqueous Redox Flow Batteries
1,4-Dimethoxybenzene derivatives, related to this compound, are used as catholytes in non-aqueous redox flow batteries. They exhibit high open-circuit potentials and excellent electrochemical reversibility, showing the chemical's relevance in advanced energy storage technologies (Zhang et al., 2017).
Ozonolysis in Environmental Science
The ozonolysis of lignin models, including dimethoxybenzenes, has been studied, highlighting the compound's role in environmental chemistry. This research aids in understanding the interactions between ozone and organic compounds in natural and industrial settings (Mvula, Naumov, & von Sonntag, 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the iodine atom of the compound, being an electrophile, would interact with an aromatic system in the target molecule. This interaction would lead to the substitution of a hydrogen atom in the aromatic system with the iodine atom .
Pharmacokinetics
Based on its physicochemical properties, it can be inferred that it has high gi absorption and is bbb permeant . It is also predicted to be a CYP1A2, CYP2C9, and CYP2D6 inhibitor . These properties could impact its bioavailability and pharmacokinetic profile.
properties
IUPAC Name |
1-iodo-2,4-dimethoxy-5-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTLWHYKYLZHKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252138 | |
Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1155371-47-3 | |
Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155371-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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